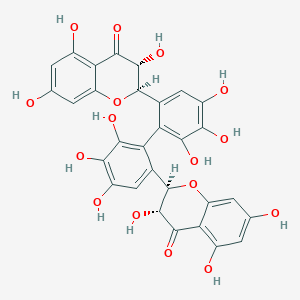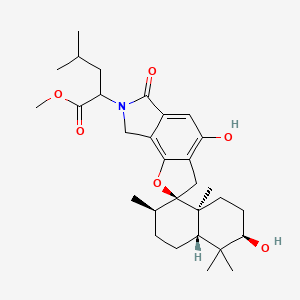
Fatty Acid Screening Library (96-Well)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The Fatty Acid Screening Library contains more than 75 compounds of fatty acids with diverse biological activities in a 96-well Matrix tube rack format as 2 mM stocks in DMSO. The library may also include some of the most commonly-ordered fatty acids, including arachidonic, linoleic, eicosapentaenoic, stearic, α- and γ-linolenic, oleic, and palmitic acids. As well as some unusual fatty acids, including 9-thiastearic acid, 2-hydroxymyristic acid, AUDA, and CUDA may be included. The composition of this screening library will always vary somewhat depending upon our inventory. Stability data is not available for compounds as supplied in the screening library.
Scientific Research Applications
Biosensor Assisted Screening for Fatty Acid Production
- Application: Fatty acid-derived compounds have industrial applications ranging from chemical building blocks to biofuels. A biosensor based on FadR transcription factor from E. coli has been established in S. cerevisiae and combined with a gene overexpression library to enhance fatty acyl-CoA levels, thereby increasing fatty alcohol production (Dabirian et al., 2019).
Fatty Acid Profiling in Health Care and Disease Prevention
- Application: Profiling of fatty acids in human blood is a significant tool in health care and disease prevention. A rapid and miniaturized analytical strategy has been developed for the characterization of fatty acid profiles in human blood, using dried blood spot approach and direct derivatization to methyl esters (Micalizzi et al., 2020).
Ultra-Fast Screening of Free Fatty Acids in Human Plasma
- Application: An ultra-fast screening method for the analysis of free fatty acids using trapped ion mobility spectrometry coupled with mass spectrometry has been developed. This method is robust and promising for high-throughput screening of free fatty acids (Wang et al., 2022).
Biomarker Discovery for Diagnosis of Diseases
- Application: The use of fatty acids as biomarkers in clinical metabonomics for disease mechanisms and biomarker discovery, particularly in malignant pleural effusions (MPE), where pleural fluid oleic acid is identified as a novel biomarker for screening MPE (Lam & Law, 2015).
High-Throughput Screening of Fatty Acids in Serum or Plasma
- Application: Multisegment injection-nonaqueous-capillary electrophoresis-mass spectrometry (MSI-NACE-MS) has been introduced as a multiplexed separation platform for the analysis of nonesterified fatty acids in human serum or plasma, useful for disease risk assessment and dietary habit monitoring (Azab et al., 2018).
Directed Evolution for Improved Production of Fatty Acids
- Application: The directed evolution of P450 fatty acid decarboxylases (FADCs) via high-throughput screening (HTS) has been utilized for improved production of medium-chain 1-alkenes from free fatty acids, showing potential for industrial applications (Xu et al., 2019).
Comprehensive Screening of Fatty Acid Esters
- Application: A comprehensive screening of fatty acid esters of hydroxy fatty acids (FAHFAs) in biological samples using chemical isotope labeling-assisted liquid chromatography-mass spectrometry (CIL-LC-MS) helps in the discovery of new FAHFAs and understanding their biological functions (Zhu et al., 2018).
Quantitative Profiling of Unsaturated Fatty Acids
- Application: A rapid, sensitive, and quantitative method for profiling unsaturated fatty acids using a combination of in-solution photochemical tagging and gas-phase detagging via tandem mass spectrometry, applicable in biological and biomedical studies (Ma et al., 2016).
properties
Product Name |
Fatty Acid Screening Library (96-Well) |
|---|---|
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid](/img/structure/B1163443.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1163444.png)


![methyl (E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoate](/img/structure/B1163448.png)


